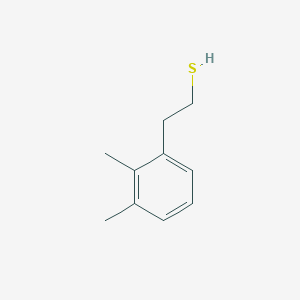

2-(2,3-Dimethylphenyl)ethanethiol

Description

2-(2,3-Dimethylphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfur-hydrogen (SH) group. This compound is notable for its distinct odor and is often used in various chemical applications due to its unique properties.

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKUQIVNFNSKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,3-Dimethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction typically proceeds as follows:

2,3-Dimethylbenzyl chloride+NaSH→2-(2,3-Dimethylphenyl)ethanethiol+NaCl

The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 2-(2,3-Dimethylphenyl)ethanethiol may involve more scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)ethanethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol to a disulfide.

Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the thiol to a thiolate anion.

Substitution: Alkyl halides can react with the thiol group under basic conditions to form thioethers.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiolate anions

Substitution: Thioethers

Scientific Research Applications

2-(2,3-Dimethylphenyl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of thiols on biological systems, particularly in the context of protein function and enzyme activity.

Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of enzyme inhibitors.

Industry: The compound is used in the production of fragrances and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)ethanethiol involves its interaction with various molecular targets, primarily through the thiol group. The SH group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to changes in their activity. This interaction is crucial in the study of enzyme inhibition and protein function.

Comparison with Similar Compounds

Similar Compounds

Ethanethiol: Similar in structure but with an ethyl group instead of a 2,3-dimethylphenyl group.

1-Butanethiol: Contains a butyl group instead of a 2,3-dimethylphenyl group.

2-Mercaptoethanol: Contains a hydroxyl group in addition to the thiol group.

Uniqueness

2-(2,3-Dimethylphenyl)ethanethiol is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols like ethanethiol and 1-butanethiol. This structural difference makes it particularly useful in specific chemical syntheses and applications where the aromatic ring and its substituents play a crucial role.

Biological Activity

2-(2,3-Dimethylphenyl)ethanethiol is an organic compound characterized by its thiol functional group, which imparts significant biological activity. Thiols are known for their ability to interact with various biomolecules, influencing biochemical pathways and exhibiting potential therapeutic effects. This article explores the biological activity of 2-(2,3-Dimethylphenyl)ethanethiol, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,3-Dimethylphenyl)ethanethiol can be represented as follows:

- IUPAC Name : 2-(2,3-Dimethylphenyl)ethanethiol

- Molecular Formula : C11H16S

- Molecular Weight : 184.31 g/mol

The presence of the thiol (-SH) group is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-(2,3-Dimethylphenyl)ethanethiol is primarily attributed to the following mechanisms:

- Redox Reactions : The thiol group can undergo oxidation to form disulfides or sulfenic acids, participating in redox signaling pathways that regulate cellular functions.

- Enzyme Inhibition : Thiols can inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

- Metal Ion Chelation : The thiol group can chelate metal ions, influencing metal homeostasis and potentially mitigating oxidative stress .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of 2-(2,3-Dimethylphenyl)ethanethiol in a rat model of neurodegeneration. The compound demonstrated significant reduction in neuronal cell death and improved cognitive function post-treatment. This suggests potential applications in treating neurodegenerative diseases .

- Antioxidant Properties : Research has shown that 2-(2,3-Dimethylphenyl)ethanethiol exhibits strong antioxidant properties by reducing lipid peroxidation levels in vitro. This indicates its potential use as a protective agent against oxidative damage in various biological systems .

- Toxicological Assessment : A comprehensive toxicological assessment revealed that while 2-(2,3-Dimethylphenyl)ethanethiol displays beneficial biological activities, it also requires careful evaluation for potential adverse effects at higher concentrations. Long-term studies are needed to establish safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.